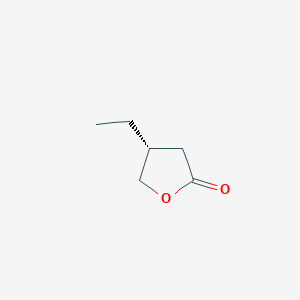

(R)-4-Ethyldihydrofuran-2(3H)-one

Description

The Significance of Chiral Lactones in Contemporary Organic Chemistry Research

Chiral lactones, which are cyclic esters, represent a crucial class of organic compounds. Their importance stems from their prevalence in a vast array of biologically active natural products and their role as versatile synthetic intermediates. acs.org The stereochemistry of these molecules is paramount, as different enantiomers can exhibit markedly different biological activities. For instance, one enantiomer of a chiral drug may be therapeutic, while the other could be inactive or even harmful. juniperpublishers.com This enantiospecificity drives the demand for enantioselective synthesis methods to produce optically pure chiral lactones. juniperpublishers.comchiralpedia.com

Modern organic synthesis has seen significant advancements in the creation of chiral γ-lactones. nih.gov Researchers have developed various strategies, including catalytic enantioselective methods, to achieve high yields and excellent enantioselectivities. nih.govrsc.org These methods often employ transition metal catalysts or organocatalysts to control the stereochemical outcome of reactions. rsc.orgresearchgate.net The ability to synthesize these complex molecules from simple, readily available starting materials is a long-standing challenge in chemistry. nih.gov

The Position of (R)-4-Ethyldihydrofuran-2(3H)-one within the Broader Dihydrofuranone Class

This compound belongs to the furanone class of organic molecules, specifically a dihydrofuranone, which is a five-membered ring containing an oxygen atom. ontosight.aiymdb.castenutz.eu Dihydrofuranones are known for their diverse biological activities. ontosight.aiontosight.ai The defining feature of this compound is the ethyl group at the fourth carbon position and its specific (R) stereochemistry. This particular structure places it within the category of α,γ-substituted chiral γ-lactones. acs.org

The general structure of dihydrofuran-2(3H)-one, also known as γ-butyrolactone, consists of an aliphatic five-membered ring with four carbon atoms and one oxygen atom, with a ketone group on the carbon adjacent to the oxygen. ymdb.ca The substituent at the 4-position, in this case, an ethyl group, significantly influences the molecule's physical and chemical properties.

Historical Development and Evolution of Research on Chiral Dihydrofuranones

The study of chiral molecules and their unique properties dates back to the late 19th and early 20th centuries. chiralpedia.com However, the development of methods for the enantioselective synthesis of chiral compounds, including dihydrofuranones, has seen a surge in more recent decades. chiralpedia.com Initially, the production of enantiomerically pure compounds often relied on the resolution of racemic mixtures. acs.org

The evolution of synthetic chemistry, particularly the advent of asymmetric catalysis, has revolutionized the field. nih.gov Pioneers like Knowles, Noyori, and Sharpless developed chiral catalysts that enabled the direct synthesis of specific enantiomers, a breakthrough that earned them the Nobel Prize in Chemistry in 2001. chiralpedia.com Research into the synthesis of chiral γ-lactones has explored various avenues, including the use of chiral auxiliaries, enzyme-catalyzed reactions, and, more recently, highly efficient catalytic asymmetric methods. researchgate.netacs.orgresearchgate.net These advancements have made it possible to synthesize complex chiral dihydrofuranones with high precision.

Overview of Key Academic Research Trajectories for this compound

While specific research on this compound itself is not as extensive as for some other lactones, its importance is highlighted by its role as a key intermediate in the synthesis of other significant molecules. A notable application is in the diastereoselective synthesis of Brivaracetam, an antiepileptic drug. smolecule.comgoogle.com This underscores the compound's value as a building block in medicinal chemistry.

Current research in the broader field of chiral lactone synthesis focuses on developing more efficient, economical, and environmentally friendly methods. This includes the use of organocatalysis to avoid transition metals and the development of one-pot sequential reactions to streamline the synthetic process. acs.orggoogle.com For instance, a novel asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one, a close analog of the ethyl-substituted compound, has been developed using an organocatalytic method, highlighting a move towards more sustainable industrial-scale production. google.com

Furthermore, studies have investigated the synthesis of similar 4-substituted dihydrofuran-2(3H)-ones. For example, 4-ethyldihydrofuran-2(3H)-one has been synthesized and identified as a metabolite in the biodegradation of 2-ethylhexyl nitrate (B79036). ifremer.fr This indicates another area of research interest: understanding the formation and fate of such compounds in biological and environmental systems.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound | C6H10O2 | 114.14 | Ethyl group at C4 |

| (R)-4-Propyldihydrofuran-2(3H)-one | C7H12O2 | 128.17 | Propyl group at C4. nih.govpharmacompass.com |

| (R)-4-Methyldihydrofuran-2(3H)-one | C5H8O2 | 100.12 | Methyl group at C4 |

| γ-Butyrolactone | C4H6O2 | 86.09 | Unsubstituted dihydrofuranone ring. stenutz.eu |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(4R)-4-ethyloxolan-2-one |

InChI |

InChI=1S/C6H10O2/c1-2-5-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m1/s1 |

InChI Key |

MDQZVJSUBKPTHG-RXMQYKEDSA-N |

Isomeric SMILES |

CC[C@@H]1CC(=O)OC1 |

Canonical SMILES |

CCC1CC(=O)OC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 4 Ethyldihydrofuran 2 3h One

Asymmetric Catalytic Hydrogenation Approaches

The asymmetric hydrogenation of prochiral precursors, such as 4-ethyl-furan-2(5H)-one, stands as a direct and highly effective method for synthesizing (R)-4-Ethyldihydrofuran-2(3H)-one. This approach leverages chiral transition metal catalysts to control the stereochemical outcome of the hydrogenation process, yielding the desired (R)-enantiomer with high purity.

Chiral Ligand Design and Optimization in Transition Metal Catalysis for Stereocontrol

The efficacy of transition-metal-catalyzed asymmetric synthesis is fundamentally dependent on the design of chiral ligands. nih.gov These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the substrate and the delivery of hydrogen, thereby controlling the stereochemistry of the product. For the synthesis of chiral lactones, a variety of sophisticated ligands have been developed and optimized.

C2-symmetric phosphine (B1218219) ligands, such as those derived from BINAP or with spiro backbones like SPINOL, have been instrumental in this field. umich.edu Recently, novel planar-chiral oxazole-pyridine N,N-ligands based on a [2.2]paracyclophane scaffold have been designed. dicp.ac.cn The rigid structure and significant steric hindrance of these ligands are crucial for effective stereocontrol in catalytic cycles. dicp.ac.cn The development of diverse, adjustable, axially chiral biphenyl (B1667301) ligands further underscores the strategy of fine-tuning the electronic and steric properties of the catalyst to improve enantioselectivity for specific substrates. chemrxiv.org For instance, the synthesis of chiral spiro Cp ligands derived from Bisphenol C has led to highly efficient Rhodium(III) complexes for asymmetric C-H functionalization, a testament to the continuous innovation in ligand design. snnu.edu.cn The principle is to create a library of ligands whose steric and electronic properties can be systematically varied to find the optimal match for a given substrate and reaction, maximizing both yield and enantiomeric excess (ee). dicp.ac.cnchemrxiv.org

Heterogeneous Catalysis in Enantioselective Reductions of Dihydrofuranone Precursors

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst interacting with liquid or gaseous reactants. wikipedia.org The process occurs on the catalyst's surface through a cycle of adsorption of reactants, surface reaction, and desorption of products. wikipedia.orgsavemyexams.com This type of catalysis is highly significant in large-scale industrial chemical production, accounting for about 90% of chemicals produced by volume. wikipedia.org

In the context of enantioselective reductions, developing solid-supported chiral catalysts is a key challenge. The goal is to immobilize a homogeneous catalyst onto a solid support without losing its high selectivity and activity. beilstein-journals.org While specific examples for this compound are not extensively detailed in readily available literature, the general approach involves modifying solid supports with chiral molecules or complexes. The combination of homogeneous and heterogeneous catalysis has also emerged as a powerful strategy. For example, a single ruthenium N-heterocyclic carbene complex can function first as a homogeneous catalyst for an initial enantioselective hydrogenation step and then as a heterogeneous catalyst for subsequent, more challenging reductions. nih.gov

Homogeneous Catalysis for Chiral Induction in this compound Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of asymmetric hydrogenation. savemyexams.com This approach allows for high levels of precision in controlling the reaction environment at a molecular level, often leading to excellent enantioselectivity.

Recent advancements have seen the development of robust and highly active homogeneous chiral nickel-phosphine complexes for the asymmetric hydrogenation of aliphatic γ-ketoacids to form chiral γ-lactones. nih.gov These systems can operate at very low catalyst loadings (S/C ratios up to 7500) and produce a variety of chiral γ- and δ-alkyl substituted lactones in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov Similarly, palladium-catalyzed asymmetric hydrogenation of 4-substituted 3-alkoxycarbonylfuran-2(5H)-ones has been developed to construct chiral trans-4-substituted 3-alkoxycarbonylbutyrolactone derivatives with up to 95% ee. dicp.ac.cn These palladium systems have also been successfully applied to the asymmetric hydrogenation of lactones under base-free conditions through dynamic kinetic resolution, demonstrating good enantioselectivity and functional group tolerance. rsc.org

Table 1: Performance of Homogeneous Catalysts in Asymmetric Lactone Synthesis

| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Nickel-Phosphine Complex | Aliphatic γ-Ketoacids | Up to 98% | Up to 99% | nih.gov |

| Palladium/Chiral Ligand | 4-Substituted Furan-2(5H)-ones | Up to 94% | Up to 95% | dicp.ac.cn |

| Palladium Complex (Base-Free) | Racemic Lactones (DKR) | 92% | 90% | rsc.org |

Mechanistic Investigations of Asymmetric Hydrogenation Pathways

Understanding the reaction mechanism is crucial for optimizing catalytic systems. Mechanistic studies for the asymmetric hydrogenation of ketoacids to lactones have revealed the importance of non-covalent interactions in achieving stereoselectivity. For the nickel-catalyzed hydrogenation of aliphatic ketoacids, it was found that a proton plays a key role in promoting the activation of the substrate's carbonyl group. nih.govthieme-connect.com This acidic proton is believed to form hydrogen bonds that control the stereoselectivity during the hydride addition step, which is the stereodetermining part of the reaction. thieme-connect.com

In palladium-catalyzed autotandem hydrogenation of α,β-unsaturated lactones, mechanistic studies including density functional theory (DFT) calculations have been employed. chinesechemsoc.org These investigations propose a pathway where the C=C bond is first hydrogenated with high enantioselectivity, followed by the hydrogenation of the ester group by the same catalyst. chinesechemsoc.org Such studies provide a rational basis for catalyst and reaction design, moving beyond empirical screening to a more predictive approach. diva-portal.org

Biocatalytic Pathways for Enantioselective Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical catalysis. The use of enzymes or whole-cell systems can provide access to chiral molecules like this compound with exceptional purity under mild reaction conditions.

Enzyme-Mediated Transformations for Chiral Lactone Formation

Enzymes are masterful catalysts for producing enantiomerically pure compounds. Various strategies involving enzymes are employed for the synthesis of chiral lactones. One common method is the kinetic resolution of a racemic mixture. For instance, lipases are frequently used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, allowing for the separation of the two enantiomers. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of optically active trans-β-aryl-δ-hydroxy-γ-lactones. mdpi.com

Another powerful biocatalytic method is the Baeyer-Villiger oxidation, mediated by Baeyer-Villiger monooxygenases (BVMOs). researchgate.net These enzymes catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting cyclic ketones into chiral lactones with high stereoselectivity. researchgate.net

A particularly relevant finding comes from the study of the biodegradation of 2-ethylhexyl nitrate (B79036) by Mycobacterium austroafricanum. In the proposed degradation pathway, a metabolite, (R)-3-ethyl-5-hydroxyhexanoic acid, undergoes spontaneous cyclization to form 4-ethyldihydrofuran-2(3H)-one. ifremer.fr This suggests a potential biosynthetic or chemoenzymatic route starting from precursors amenable to enzymatic transformation followed by lactonization. Furthermore, research has demonstrated the synthesis of methyl (4-ethyldihydrofuran-2(3H)-ylidene)acetate, which is a direct precursor that can be subjected to enantioselective enzymatic reduction to yield the target chiral lactone. researchgate.net

Table 2: Enzyme-Mediated Approaches to Chiral Lactones

| Enzyme Type | Methodology | Key Advantage | Reference |

|---|---|---|---|

| Lipase (e.g., CAL-B) | Kinetic Resolution of Racemic Lactone Precursors | High enantiomeric excesses (often >95% ee) for both substrate and product. | mdpi.com |

| Baeyer-Villiger Monooxygenase (BVMO) | Asymmetric Oxidation of Cyclic Ketones | Direct access to chiral lactones from prochiral ketones. | researchgate.net |

| Various (in vivo) | Biodegradation Pathway leading to Spontaneous Cyclization | Demonstrates a natural formation route for the target molecule. | ifremer.fr |

Whole-Cell Biotransformation Strategies for this compound Production

Whole-cell biotransformation offers a green and cost-effective approach for the synthesis of chiral compounds, including this compound. This strategy utilizes the inherent enzymatic machinery of microorganisms to perform stereoselective reactions.

One notable example involves the use of recombinant Escherichia coli for the production of 3,4-dihydroxyacetophenone (3,4-DHAP), where the optimization of various factors such as substrate concentration, inducer concentration, and temperature was crucial for maximizing the yield. nih.gov While not directly producing the target lactone, this study highlights the potential of whole-cell systems in synthesizing complex molecules. The optimization process in this study revealed that transformation temperature had the most significant impact on the yield, followed by induction temperature, IPTG concentration, and substrate concentration. nih.gov Under optimal conditions, a yield of 260 mg·L⁻¹ was achieved. nih.gov

In a different context, the biodegradation of 2-ethylhexyl nitrate (2-EHN) by Mycobacterium austroafricanum IFP 2173 was found to produce 4-ethyldihydrofuran-2(3H)-one as a metabolite. ub.edu This discovery suggests a potential catabolic pathway that could be harnessed for the production of the target molecule. The study indicated that the degradation of 2-EHN leads to the accumulation of the lactone, which the bacterium cannot metabolize further. ub.edu

Biocatalyst Engineering and Optimization for Enhanced Enantioselectivity

The performance of biocatalysts can be significantly improved through protein engineering and optimization techniques. Directed evolution and structure-guided protein engineering are powerful tools to enhance enzyme activity, stability, and enantioselectivity.

For instance, the enantioselective synthesis of various aryl γ- and δ-lactones has been achieved using an engineered carbonyl reductase. researchgate.net This highlights the potential of engineering enzymes like carbonyl reductases, which are crucial for the stereoselective reduction of keto-precursors to chiral alcohols that can then cyclize to form lactones.

A study on the biocatalytic synthesis of homochiral 2-hydroxy-γ-butyrolactone derivatives employed a tandem aldol (B89426) addition and carbonyl reduction strategy. nih.govacs.org This approach utilized stereocomplementary 2-oxoacid aldolases and ketoreductases to achieve stereodivergent synthesis. nih.govacs.org The use of different enzymes allowed for the production of various substituted 2-hydroxy-γ-butyrolactones with high diastereomeric ratios and enantiomeric excesses. nih.govacs.org

| Enzyme/Biocatalyst | Substrate | Product | Conversion (%) | de/ee (%) |

| HBPAPputida & DpkAPsyrin | Aldehydes & Sodium pyruvate | 4-Substituted-2-hydroxy-γ-butyrolactones | 32-98 | dr 60:40 to 98:2, ee >99 |

| KPHMTEcoli & KPREcoli | 2-Oxoacids & Formaldehyde | 3-Substituted-2-hydroxy-γ-butyrolactones | >95 | dr >98:2, ee >99 |

Table 1: Examples of Biocatalytic Synthesis of Chiral Lactones.

Reaction Condition Optimization for Biocatalytic Synthesis

Optimizing reaction conditions is a critical step in developing an efficient biocatalytic process. Parameters such as pH, temperature, substrate and catalyst concentration, and the use of co-solvents can significantly influence the reaction outcome.

In the chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, a precursor to ACE inhibitors, a screen of various microorganisms identified Pichia pastoris CBS 704 as the most effective catalyst for the chemo- and enantioselective reduction of a keto group. researchgate.net The study found that the addition of adsorbing resins to the fermentation medium was effective in controlling substrate and product concentrations, which in turn improved both conversion and enantioselectivity. researchgate.net

Chemoenzymatic Synthetic Routes to this compound

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. A key strategy for producing this compound involves the enzymatic resolution of a racemic precursor or the asymmetric enzymatic transformation of a prochiral substrate.

One reported chemo-enzymatic synthesis involves the Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation of a corresponding cyclobutanone. A chemo-enzymatic synthesis of the (R)-Taniguchi lactone, a related chiral building block, has been described utilizing two new Baeyer-Villiger monooxygenases, CAMO and OTEMO. molaid.com Although this is not the exact target molecule, it showcases a powerful chemoenzymatic approach. The synthesis of this compound is mentioned as a downstream product from (S)-4-vinyl-dihydrofuran-2(3H)-one, which can be produced via enzymatic resolution. molaid.com

Lipase-catalyzed kinetic resolution is another common chemoenzymatic strategy. For example, optically active 4-substituted γ-lactones have been synthesized effectively through the lipase-catalyzed optical resolution of N-methyl-4-hydroxyalkanamides. researchgate.net

Other Enantioselective Synthetic Transformations

Besides biocatalytic and chemoenzymatic methods, other enantioselective synthetic strategies, including the use of chiral auxiliaries and organocatalysis, have been developed for the synthesis of chiral lactones.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

(R)-Pantolactone and its (S)-enantiomer have been widely used as efficient chiral auxiliaries in asymmetric synthesis. researchgate.net While not directly applied to the synthesis of this compound in the reviewed literature, their application in the synthesis of other chiral lactones demonstrates the potential of this approach. For instance, sulfur-based chiral auxiliaries derived from amino acids have shown superior performance in various asymmetric reactions, including acetate (B1210297) aldol reactions and Michael additions, which can be key steps in the synthesis of substituted lactones. scielo.org.mx

The use of Evans'-oxazolidin-2-one as a chiral auxiliary has been demonstrated in the synthesis of hydroxylated γ-lactones. This methodology involves the epoxidation/lactonization of β-vinyl-syn-aldols to directly afford γ-lactones with multiple contiguous stereocenters. bath.ac.uk

| Chiral Auxiliary | Reaction Type | Diastereoselectivity |

| (R)-Pantolactone | General Asymmetric Synthesis | High |

| Sulfur-based auxiliaries | Acetate aldol reaction | Excellent |

| Evans'-oxazolidin-2-one | Epoxidation/lactonization | High |

Table 2: Examples of Chiral Auxiliaries in Asymmetric Lactone Synthesis.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, using small organic molecules as catalysts. au.dkbeilstein-journals.org This approach offers advantages such as low toxicity, stability, and availability of catalysts. au.dk

The organocatalytic asymmetric direct vinylogous aldol reaction of furanones represents a potential route to substituted dihydrofuranones. mun.ca Although a direct application to this compound is not explicitly detailed, the principles of organocatalysis can be applied. For example, cinchona-alkaloid-derived primary-amine–Brønsted acid composite catalysts have been used for the enantioselective Michael addition of pyrazoline-5-ones to α,β-unsaturated ketones, a transformation that can be adapted for the synthesis of chiral heterocycles. beilstein-journals.org

Furthermore, binaphthalene-derived sulfide (B99878) organocatalysts have been employed for enantioselective bromolactonizations of substituted hexenoic acids to produce chiral lactones, showcasing another potential organocatalytic route. beilstein-journals.org

Diastereoselective Approaches to Key Intermediates

The control of relative stereochemistry between multiple stereocenters is a critical challenge in the synthesis of complex substituted lactones. Diastereoselective approaches are employed to construct key intermediates where the desired spatial arrangement of substituents is established with high fidelity.

One powerful strategy involves the asymmetric transfer hydrogenation of γ-keto carboxylic acids using ruthenium (Ru) catalysts. rsc.orgresearchgate.net This method facilitates a reduction/lactonization sequence that can produce chiral multicyclic γ-lactones with excellent diastereoselectivities (up to >20:1 dr). rsc.orgresearchgate.net The carboxyl group of the substrate plays a crucial role in directing the hydrogen transfer, which ensures high stereocontrol. researchgate.net

Another effective approach is the use of chiral auxiliaries to direct the stereochemical course of a reaction. For instance, bicyclic N-acyliminium ions derived from piperidines have been shown to react with π-type nucleophiles, such as furan (B31954) rings, to afford products with a total control of the incoming stereocenter. semanticscholar.org In these reactions, the nucleophile approaches the iminium ion from the face opposite to the bulky chiral oxazolidinone ring, thereby establishing the desired relative stereochemistry in the resulting spirocyclic intermediate. semanticscholar.org This principle of using a removable chiral group to guide the formation of new stereocenters is a cornerstone of diastereoselective synthesis.

One-pot multi-component reactions also offer an efficient pathway to complex structures with multiple stereocenters. A four-component reaction involving aldehydes, cysteine, and olefinic oxindoles has been developed to synthesize spirooxindolepyrrolothiazoles, generating five new stereocenters in a diastereoselective fashion through a sequential N,S-acetalation and [3 + 2] cycloaddition. beilstein-journals.org Such methods, which build molecular complexity rapidly while controlling stereochemistry, are highly valuable in modern organic synthesis.

| Method | Intermediate Type | Diastereomeric Ratio (dr) | Citation |

| Ru-Catalyzed Asymmetric Transfer Hydrogenation | Multicyclic γ-lactones | >20:1 | rsc.orgresearchgate.net |

| Chiral Auxiliary Directed Cyclization | Aza-spiro[5.5]undecane | High (single diastereomer observed) | semanticscholar.org |

| Four-Component [3+2] Cycloaddition | Spirooxindolepyrrolothiazoles | High diastereoselectivity | beilstein-journals.org |

Total Synthesis Strategies for Enantiomerically Pure this compound Precursors

Achieving enantiomeric purity in the precursors to this compound is paramount. Total synthesis strategies are designed to build the molecule from simpler starting materials while establishing the absolute stereochemistry at the C4 position.

Catalytic asymmetric synthesis is a premier strategy, offering an economical and efficient route to chiral compounds. A notable method is the enantioselective oxidation of C(sp³)–H bonds in readily available carboxylic acids. nih.gov Using robust manganese catalysts, this method allows for the direct conversion of simple acids into chiral γ-lactones with outstanding enantioselectivities (up to >99.9% ee) and high yields. nih.gov This approach is particularly powerful as it transforms inexpensive and simple hydrocarbon frameworks into high-value chiral products. nih.gov

Similarly, the asymmetric hydrogenation of γ-ketoacids is a key strategy. Iridium complexes with chiral spiro phosphino-oxazoline ligands have been shown to effectively catalyze the hydrogenation of aliphatic γ-ketoacids, yielding chiral γ-hydroxy acids, the direct precursors to γ-lactones, with up to 99% ee. researchgate.net Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids also provides a highly efficient route to chiral γ-lactones with up to 99% ee. rsc.orgresearchgate.net

The use of organoboranes, pioneered by Herbert C. Brown, provides another facile route to γ-substituted-γ-butyrolactones in exceptionally high enantiomeric purity. acs.org This methodology represents a classic and reliable approach to chiral synthesis. Additionally, building block approaches that circumvent the need for protecting groups during sensitive steps, such as radiofluorination, have been developed for the synthesis of complex enantiomerically pure molecules. uniba.it

| Strategy | Precursor Type | Catalyst/Reagent System | Enantiomeric Excess (ee) | Citation |

| Enantioselective C-H Oxidation | γ-Lactone | Manganese Catalyst / H₂O₂ | >99.9% | nih.gov |

| Asymmetric Hydrogenation | γ-Hydroxy Acid | Iridium-Spiro Ligand Complex | up to 99% | researchgate.net |

| Asymmetric Transfer Hydrogenation | γ-Lactone | Ruthenium Catalyst / HCOOH-NEt₃ | up to 99% | rsc.orgresearchgate.net |

| Organoborane Chemistry | γ-Butyrolactone | Chiral Organoboranes | Exceptionally High | acs.org |

Strategic Use of Starting Materials and Building Blocks in the Synthesis of this compound

The "chiral pool" approach leverages the vast supply of enantiomerically pure compounds from nature. Sugars like D-mannitol and D-glucose are excellent starting points for stereoselective synthesis. acs.orgscielo.br For example, the stereocenters in D-mannitol can be manipulated through highly selective protection and deprotection steps to serve as the foundation for new, complex γ-lactones, precluding the need for chiral catalysts to control stereochemistry. scielo.br

Alternatively, simple, achiral starting materials can be used in conjunction with asymmetric catalysis. Readily available carboxylic acids and γ-keto carboxylic acids are common substrates for catalytic C-H oxidation and asymmetric hydrogenation, respectively, to generate chiral γ-lactones. rsc.orgresearchgate.netnih.gov

More complex building blocks are also strategically employed. 5-Ethyldihydrofuran-2(3H)-one itself has served as a starting material for the total synthesis of more intricate alkaloid structures, such as those with an ibophyllidine skeleton. researchgate.netresearchgate.net In these syntheses, the lactone is converted into an aldehyde, which then participates in key cycloaddition reactions to build the complex polycyclic framework. researchgate.netresearchgate.net Substituted furans are also valuable building blocks; for example, a 2-(3-bromopropyl)-5-ethylfuran can act as a nucleophilic component in a diastereoselective cyclization to form aza-spirocyclic systems. semanticscholar.org The use of such pre-functionalized building blocks streamlines the synthetic sequence towards the final target.

| Starting Material/Building Block | Synthetic Strategy | Key Features Provided | Citation |

| D-Mannitol | Chiral Pool Synthesis | Enantiopure backbone with multiple stereocenters | scielo.br |

| D-Glucose | Chiral Pool Synthesis | Enantiopure starting material | acs.org |

| γ-Keto Carboxylic Acids | Asymmetric Hydrogenation | Achiral precursor for catalytic enantioselective lactonization | rsc.orgresearchgate.net |

| Aliphatic Carboxylic Acids | Enantioselective C-H Oxidation | Simple, inexpensive achiral starting material | nih.gov |

| 5-Ethyldihydrofuran-2(3H)-one | Building Block for Total Synthesis | Pre-formed lactone ring, precursor to key aldehydes | researchgate.netresearchgate.net |

| 2-(3-Bromopropyl)-5-ethylfuran | Building Block for Diastereoselective Synthesis | Functionalized furan for nucleophilic addition/cyclization | semanticscholar.org |

Chemical Reactivity and Derivatization Studies of R 4 Ethyldihydrofuran 2 3h One

Ring-Opening Reactions and Subsequent Transformations

The γ-butyrolactone core of (R)-4-Ethyldihydrofuran-2(3H)-one is susceptible to ring-opening through nucleophilic attack, a fundamental reaction that transforms the cyclic ester into a linear, bifunctional molecule. This pathway is a cornerstone for leveraging the compound's inherent chirality in the synthesis of more complex structures.

Nucleophilic Ring-Opening Pathways and Reaction Selectivity

The γ-butyrolactone ring, while relatively stable, can be opened by a variety of nucleophiles. icm.edu.pl This reaction typically proceeds via a nucleophilic acyl substitution mechanism where the nucleophile attacks the electrophilic carbonyl carbon. Subsequent cleavage of the acyl-oxygen bond results in the formation of a γ-hydroxy acid derivative.

Common nucleophilic ring-opening reactions include:

Hydrolysis: Under basic conditions, using reagents like sodium hydroxide (B78521) (NaOH), the lactone ring is opened to form the corresponding carboxylate salt of (R)-4-hydroxyhexanoic acid. Subsequent acidification yields the free acid. Acid-catalyzed hydrolysis is also feasible.

Thiolysis: The use of thiol nucleophiles, such as those derived from (phenylthiol)trimethylsilane in the presence of a Lewis acid like indium(III) iodide (InI₃), can effectively open the γ-butyrolactone ring to yield thioether carboxylic acids. academie-sciences.fr This reaction highlights the challenge of cleaving the C(sp³)–O bond in butyrolactones, which can be facilitated by appropriate catalysts. academie-sciences.fr

Aminolysis: Reaction with amines leads to the formation of (R)-4-hydroxyhexanamides. This transformation is pivotal in the synthesis of various biologically active molecules.

Reduction: Strong reducing agents like lithium aluminum hydride (LiH₄Al) can open the lactone to form a diol, in this case, (R)-hexane-1,4-diol.

The selectivity of the ring-opening reaction is generally high for the acyl-oxygen cleavage due to the electrophilicity of the carbonyl carbon. The reaction conditions, including the nature of the nucleophile, solvent, and catalyst, can be optimized to achieve high yields and chemoselectivity, as shown in the table below.

Table 1: Selected Nucleophilic Ring-Opening Reactions of γ-Lactones

| Nucleophile/Reagent | Product Type | Catalyst/Conditions | Typical Yield |

|---|---|---|---|

| NaOH / H₂O | Carboxylic Acid | Basic Hydrolysis | 80-88% |

| (Phenylthiol)trimethylsilane | Thioether Carboxylic Acid | InI₃ | 73% academie-sciences.fr |

| LiAlH₄ | Diol | Reduction | High |

Data compiled from general lactone reactivity principles and specific studies on related γ-butyrolactones. icm.edu.placademie-sciences.fr

Derivatization of Ring-Opened Products for Complex Molecule Construction

Once the lactone ring is opened, the resulting linear (R)-4-hydroxyhexanoic acid derivatives serve as versatile intermediates. The two functional groups—hydroxyl and carboxyl (or its derivative)—provide handles for a wide range of subsequent transformations. For example, the hydroxyl group can be protected, oxidized to a ketone, or converted into a leaving group for substitution reactions. The carboxyl group can be activated for amide bond formation, esterification, or reduction.

These derivatizations are instrumental in the synthesis of complex natural products and pharmaceutical agents where the stereocenter, originating from the this compound starting material, is a critical structural element.

Functional Group Transformations Retaining the Lactone Ring

In addition to ring-opening reactions, significant research has been dedicated to modifying the structure of this compound while keeping the γ-lactone ring intact. These transformations allow for the introduction of new functional groups and the creation of diverse derivatives built upon the chiral lactone scaffold.

Reactions at the Ethyl Side Chain and Stereochemical Implications

Modifications at the ethyl side chain are less common but theoretically possible. Reactions could target the α- or β-positions of the ethyl group. Functionalization at the α-position to the ring (C3) is a well-known strategy for γ-lactones, often involving the formation of an enolate under basic conditions, followed by reaction with an electrophile. researchgate.net For this compound, deprotonation at the C3 position would generate a planar enolate. The subsequent approach of an electrophile would be influenced by the stereodirecting effect of the ethyl group at the adjacent C4 chiral center, potentially leading to diastereoselective functionalization. The stereochemical outcome depends on the reaction conditions and the steric bulk of the reagents, which influence the facial selectivity of the electrophilic attack on the enolate.

Transformations of the Lactone Carbonyl Group (e.g., reductions, additions leading to derivatives)

The carbonyl group of the lactone is a prime site for transformations that preserve the cyclic ether structure.

Reduction to Lactols: Partial reduction of the lactone carbonyl using milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, can yield the corresponding lactol (a cyclic hemiacetal). These lactols are versatile intermediates themselves, existing in equilibrium with the ring-opened hydroxy aldehyde. They are crucial in the synthesis of various natural products and statin side chains. researchgate.net

Addition of Organometallic Reagents: Grignard reagents (R'MgX) and organolithium reagents (R'Li) can add to the carbonyl group of lactones. masterorganicchemistry.comlibretexts.org With γ-butyrolactones, this reaction can be complex. The initial addition forms a tetrahedral intermediate which can collapse to open the ring, forming a keto-alcohol. A second equivalent of the organometallic reagent can then attack the newly formed ketone, leading to a diol after workup. masterorganicchemistry.comchemguide.co.uk Controlling the reaction to achieve a single addition while retaining the cyclic structure is challenging and highly dependent on the substrate and reaction conditions.

Table 2: Reactivity of the Lactone Carbonyl Group

| Reagent | Product Type | Key Features |

|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | Lactol (Cyclic Hemiacetal) | Preserves the ring; intermediate for further synthesis. researchgate.net |

Cascade and Multicomponent Reactions Involving this compound

Cascade and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. While specific studies focusing exclusively on this compound in such reactions are limited, the reactivity of the broader class of γ-butyrolactones provides a strong indication of its potential.

The γ-butyrolactone scaffold is a common motif in numerous natural products and bioactive compounds, making the development of cascade and MCRs involving this core structure an active area of research. researchgate.netnih.govrug.nlnih.gov These reactions often exploit the ability of the lactone to act as an electrophile or, upon deprotonation, as a nucleophile.

One notable example that demonstrates the potential of ethyl-substituted dihydrofuranones in MCRs is the diastereoselective multi-component tandem condensation of salicylaldehyde, malononitrile, and 5-ethylfuran-2(3H)-one. rsc.org This reaction leads to the formation of highly substituted chromene derivatives, showcasing the ability of the lactone to participate in complex reaction sequences. Although this study utilized the racemic form of the lactone, the use of the (R)-enantiomer would be expected to introduce an element of stereocontrol in the products.

The general reactivity of γ-butyrolactones in cascade reactions often involves an initial Michael addition, followed by an intramolecular cyclization. For instance, organocatalytic Michael addition of thiols to α,β-unsaturated γ-butyrolactones can initiate a cascade sequence to form complex heterocyclic systems. Similarly, multicomponent reactions like the Passerini and Ugi reactions can incorporate γ-lactone derivatives to build diverse molecular scaffolds. acs.orgrug.nlrug.nl The presence of the ethyl group at the C4 position in this compound can influence the stereochemical outcome of these reactions, providing a pathway to enantiomerically enriched products.

Table 1: Examples of Cascade and Multicomponent Reactions Involving γ-Butyrolactone Scaffolds

| Reaction Type | Reactants | Product Type | Potential for this compound |

| Tandem Condensation | Salicylaldehyde, Malononitrile, 5-Ethylfuran-2(3H)-one | Substituted Chromenes | Direct applicability, potential for diastereoselective synthesis. rsc.org |

| Michael Addition-Cyclization | α,β-Unsaturated γ-butyrolactones, Nucleophiles | Complex Heterocycles | High potential as an electrophile. |

| Passerini Reaction | Isocyanide, Carboxylic Acid, Aldehyde (with γ-lactone moiety) | α-Acyloxy-carboxamides | Can be incorporated as the aldehyde or carboxylic acid component. acs.org |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Aldehyde, Amine (with γ-lactone moiety) | Peptidomimetic Scaffolds | Can be incorporated as any of the four components. rug.nlrug.nl |

Synthesis of Complex Molecules Utilizing this compound as a Chiral Synthon

The C4-stereocenter of this compound makes it an invaluable chiral synthon for the enantioselective synthesis of a wide range of complex molecules. Its utility spans the creation of natural products, advanced synthetic intermediates, and novel materials.

Chiral γ-butyrolactones are frequently found as core structural motifs in a vast array of natural products, including lignans, alkaloids, and polyketides. nih.gov Consequently, the enantioselective synthesis of these lactones and their utilization as chiral building blocks are of significant interest.

While specific total syntheses employing this compound are not extensively documented, the synthesis of pandoline-type alkaloid-like molecules has been achieved using the racemic 5-ethyldihydrofuran-2(3H)-one. In these syntheses, the lactone is a key starting material that is transformed into an aldehyde, which then undergoes a [4+2] cycloaddition with a tryptamine (B22526) derivative to construct the core skeleton of the alkaloid. The use of the enantiomerically pure (R)-lactone would provide a direct route to the stereocontrolled synthesis of these complex natural product analogues.

The chiral γ-butyrolactone framework is a privileged scaffold in medicinal chemistry due to its presence in many biologically active molecules. researchgate.netnih.gov this compound serves as a key precursor for the synthesis of more complex, enantiomerically pure intermediates that are subsequently elaborated into potential therapeutic agents.

A prominent example of the utility of a closely related analogue is the use of (R)-4-propyldihydrofuran-2(3H)-one in the synthesis of the antiepileptic drug Brivaracetam. smolecule.com In this synthesis, the chiral lactone is a crucial starting material that dictates the stereochemistry of the final drug molecule. It is highly probable that this compound could be employed in a similar fashion to generate analogues of Brivaracetam or other bioactive compounds, where the ethyl group can modulate the pharmacological properties.

The lactone can be readily converted into a variety of functional groups. For example, reduction of the lactone can yield the corresponding diol, while oxidation can provide the succinic acid derivative. These transformations, combined with the retention of the C4-stereocenter, make this compound a versatile starting material for the construction of diverse and complex bioactive scaffolds for non-clinical research.

The field of materials science is increasingly focused on the development of functional polymers with well-defined three-dimensional structures. Chiral polymers, in particular, have garnered significant attention due to their unique optical, mechanical, and recognition properties.

This compound can serve as a chiral monomer for the synthesis of polyesters with stereoregular backbones. The most common method for the polymerization of lactones is ring-opening polymerization (ROP), which can be catalyzed by a variety of metal-based or organocatalytic systems. uri.edursc.org The use of a chiral monomer like this compound ensures the incorporation of chirality into the polymer chain.

The properties of the resulting polyester, such as its thermal stability, crystallinity, and biodegradability, can be tuned by the choice of the catalyst and the copolymerization with other monomers. A patent for producing a polymer containing double bonds as an elastomer precursor lists 5-ethyldihydrofuran-2(3H)-one as a potential monomer, highlighting its relevance in the field of polymer chemistry. google.com The development of chiral polymers from this compound could lead to advanced materials for applications in chiral chromatography, asymmetric catalysis, and biomedical devices.

Table 2: Potential Applications of this compound in Polymer Synthesis

| Polymerization Method | Resulting Polymer Type | Potential Applications |

| Ring-Opening Polymerization (ROP) | Chiral Polyester | Chiral stationary phases, biodegradable plastics, drug delivery systems. uri.edursc.org |

| Copolymerization | Functional Copolymers | Tunable materials with specific optical or mechanical properties. |

Theoretical and Computational Investigations of R 4 Ethyldihydrofuran 2 3h One

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. For a flexible molecule like (R)-4-Ethyldihydrofuran-2(3H)-one, which contains a five-membered ring and a rotatable ethyl group, multiple conformations are possible. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule. scribd.com These methods reveal that the furanone ring can adopt various puckered conformations, often described as envelope or twist forms. The ethyl group at the C4 position can also rotate, leading to different spatial arrangements.

Studies on similar lactone systems, like γ-valerolactone, have shown that the ring can interconvert between different envelope conformations. rsc.org For γ-valerolactone, the conformer with a pseudo-equatorial methyl group is favored. rsc.org In the case of this compound, the ethyl group's orientation relative to the lactone ring significantly influences the conformational stability. The most stable conformers are those that minimize steric interactions between the ethyl group and the ring atoms. The energy differences between these conformers are often small, suggesting that multiple conformations may be populated at room temperature.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-Cα-Cβ) | Relative Energy (kcal/mol) |

| A | g+ (gauche) | 0.00 |

| B | a (anti) | 0.85 |

| C | g- (gauche) | 1.20 |

Note: The relative energies are hypothetical values for illustrative purposes and would be determined through specific computational studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of this compound. nrel.govqulacs.org These calculations can determine various molecular properties, including orbital energies, charge distribution, and molecular electrostatic potential.

The distribution of electron density reveals the reactive sites within the molecule. The carbonyl carbon of the lactone is electrophilic, making it susceptible to nucleophilic attack. The oxygen atoms of the carbonyl and ether functionalities possess lone pairs of electrons, rendering them nucleophilic and capable of participating in hydrogen bonding. mdpi.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity in chemical reactions. The HOMO is typically located on the oxygen atoms, indicating their electron-donating capability. The LUMO is usually centered on the carbonyl group, highlighting its electron-accepting nature. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Reaction Mechanism Modeling and Transition State Analysis for Synthetic Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involved in the synthesis of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, including intermediates and transition states. researchgate.net

For instance, the synthesis of similar γ-butyrolactones can be achieved through various methods, such as the reaction of α-bromo-γ-butyrolactone with other reagents. rsc.org Theoretical calculations can model these reactions to determine the activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. nrel.gov This information is invaluable for optimizing reaction conditions to improve yields and selectivity.

Transition state theory, combined with quantum chemical calculations, allows for the prediction of reaction rates. researchgate.net The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering critical insights into the reaction mechanism at a molecular level.

Prediction of Chiroptical Properties (e.g., Optical Rotation, VCD, ECD) for Absolute Configuration Determination

As a chiral molecule, this compound exhibits chiroptical properties, such as optical rotation, vibrational circular dichroism (VCD), and electronic circular dichroism (ECD). These properties are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.

Computational methods have become indispensable for predicting these chiroptical properties. mdpi.com By calculating the chiroptical spectra for a given enantiomer, a direct comparison with experimental data can be made to unambiguously determine the absolute configuration of a synthesized or isolated compound. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating ECD spectra. mdpi.com

The calculated optical rotation can also be compared with experimental values. However, this property is often more sensitive to the computational method and solvent effects. VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, provides a wealth of structural information and is a powerful tool for conformational and configurational analysis.

Table 2: Predicted Chiroptical Properties for this compound

| Property | Wavelength/Frequency | Calculated Value |

| Optical Rotation ([α]D) | 589 nm | +15.2 deg·cm³·g⁻¹·dm⁻¹ |

| ECD (Δε) | 210 nm | +3.5 |

| VCD (ΔA) | 1750 cm⁻¹ | +2.0 x 10⁻⁴ |

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations for Understanding Solvent Effects and Molecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves in a solvent environment and interacts with other molecules. mdpi.comnih.gov By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal information about solvation, conformational dynamics, and intermolecular interactions. rug.nl

The solvent can have a significant impact on the conformational equilibrium of the molecule by stabilizing certain conformers through specific interactions, such as hydrogen bonding. MD simulations can quantify these solvent effects and provide a more realistic representation of the molecule's behavior in solution compared to gas-phase calculations. youtube.com

Furthermore, MD simulations are crucial for studying the interactions of this compound with other molecules, such as in biological systems or in the formation of materials. These simulations can predict binding affinities and elucidate the nature of the intermolecular forces at play, which is essential for applications in drug design and materials science. nih.govmanchester.ac.uk

Biological and Biochemical Research Contexts of R 4 Ethyldihydrofuran 2 3h One Excluding Human Clinical Data

Natural Occurrence and Putative Biosynthetic Pathways

(R)-4-Ethyldihydrofuran-2(3H)-one, also known as γ-hexalactone, has been identified in various natural sources. It is a metabolite found in or produced by the yeast Saccharomyces cerevisiae nih.gov. The compound has also been reported in Camellia sinensis (tea) and Trigonella foenum-graecum (fenugreek) nih.gov.

While the specific biosynthetic pathway for this compound has not been fully elucidated in all organisms, the biosynthesis of γ-lactones often involves the metabolism of fatty acids. In microorganisms, the production of γ-lactones with an even number of carbon atoms can occur through the microbial biodegradation of products from the photooxidation or reduction of C16 and C18 unsaturated fatty acids. This process typically involves β-oxidation, where two-carbon units are removed as S-acetyl CoA, leading to the formation of lactones with an even number of carbons google.com. The biosynthesis of terpenoids, a large class of natural products, begins with the C5 isoprenoid unit, and through various cyclizations and modifications, can lead to a diverse array of structures, including lactones mdpi.com.

Interactions with Biomolecules and Enzymes in In Vitro Studies (Non-pharmacological Focus)

The interaction of γ-lactones, including this compound, with enzymes is a key aspect of their biological activity and metabolism.

Enzyme Substrate Specificity and Recognition Mechanisms

The catabolism of γ-lactones has been studied in bacteria such as Rhodococcus erythropolis. This bacterium possesses a γ-lactone catabolic pathway that is induced by various γ-lactone molecules. The lactonase QsdA is a key enzyme in this pathway, capable of hydrolyzing the lactone bond of a wide range of γ-butyrolactone rings that are coupled to an alkyl or acyl chain mdpi.comresearchgate.net. The resulting open-chain molecule is then activated by a coenzyme A thioester linkage through the action of the fatty acid degradation D-CoA ligase (FadD), allowing the products to enter fatty acid metabolism mdpi.comresearchgate.net. The specificity of this pathway appears to be broad, as R. erythropolis can degrade diverse γ-lactones mdpi.com.

In Vitro Studies of Enzyme Inhibition or Activation by this compound

In Rhodococcus erythropolis, the presence of γ-lactones activates the γ-lactone catabolic pathway. In the absence of a γ-lactone, the QsdR regulator protein forms dimers that bind to the operator region of the corresponding operon, switching off the production of catabolic enzymes. When γ-lactones are present, they bind to QsdR, causing a conformational change that prevents the dimers from binding to the operator region, thereby inducing the expression of the catabolic enzymes researchgate.net. This mechanism demonstrates that γ-lactones, likely including this compound, act as inducers of their own degradation pathway in this bacterium.

Microbial Transformations and Biodegradation Studies

The biodegradation of this compound and related γ-lactones has been investigated in several microbial contexts.

Mycobacterium austroafricanum IFP 2173 has been shown to degrade 2-ethylhexyl nitrate (B79036) (2-EHN), a diesel fuel additive, leading to the accumulation of 4-ethyldihydrofuran-2(3H)-one as a metabolite ifremer.frnih.govresearchgate.netresearchgate.net. This strain, however, is unable to further metabolize the lactone ifremer.frnih.govresearchgate.netresearchgate.netifremer.fr. This accumulation suggests that while the initial steps of 2-EHN degradation occur, the pathway for breaking down the resulting γ-lactone is absent or inactive in this particular bacterium.

To achieve complete mineralization of 2-EHN, co-cultures have been explored. By associating M. austroafricanum IFP 2173 with other bacterial isolates capable of degrading 4-ethyldihydrofuran-2(3H)-one, such as Bacillus cereus and a Burkholderia species, complete breakdown of the initial pollutant was achieved ifremer.fr. These findings highlight the importance of microbial consortia in the complete biodegradation of xenobiotic compounds.

The general process of microbial biotransformation is a key tool for converting organic compounds into different forms, often reducing their toxicity medcraveonline.com. This process can involve a variety of microorganisms, including bacteria and fungi, and their enzymes medcraveonline.com. Studies on other lactones have shown that their biodegradability and the mechanism of degradation can be dependent on the specific microbial species and the concentration of the lactone niscpr.res.in.

Table 1: Microbial Interactions with this compound

| Microorganism | Interaction | Outcome | Reference(s) |

|---|---|---|---|

| Saccharomyces cerevisiae | Production | Metabolite found in or produced by the yeast. | nih.gov |

| Rhodococcus erythropolis | Degradation | Degrades diverse γ-lactones via the QsdA lactonase and subsequent entry into fatty acid metabolism. | mdpi.comresearchgate.net |

| Mycobacterium austroafricanum IFP 2173 | Production (as a metabolite) | Accumulates 4-ethyldihydrofuran-2(3H)-one from the degradation of 2-ethylhexyl nitrate, but cannot degrade it further. | ifremer.frnih.govresearchgate.netresearchgate.netifremer.fr |

| Bacillus cereus | Degradation | Capable of utilizing 4-ethyldihydrofuran-2(3H)-one as a sole carbon source. | ifremer.fr |

Role in Chemical Communication and Ecological Interactions (e.g., Pheromone Chemistry, Plant-Insect Interactions)

This compound, also referred to as (R)-(+)-γ-caprolactone, has been identified as a pheromone component for the khapra beetle, Trogoderma granarium researchgate.net. Pheromones are chemical signals used for communication between individuals of the same species, often for purposes of mating or aggregation diva-portal.org. The identification of this compound as a pheromone highlights its importance in the chemical ecology of this insect pest.

The use of semiochemicals, including pheromones, is a key area of research for developing species-specific and environmentally friendly methods of pest management diva-portal.org. By understanding the chemical communication of insects, it is possible to develop strategies to disrupt their mating or attract them to traps.

Future Directions and Emerging Challenges in the Research of R 4 Ethyldihydrofuran 2 3h One

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient processes. Future research on (R)-4-Ethyldihydrofuran-2(3H)-one will undoubtedly focus on creating more sustainable and atom-economical synthetic routes, moving away from traditional multi-step processes that often require harsh conditions and generate significant waste.

Key areas of development include:

Catalytic Innovations: The use of advanced catalytic systems is paramount. This includes photoredox catalysis, which allows for mild and reproducible synthesis of γ-lactones under visible-light irradiation. organic-chemistry.orgrsc.org Copper- and palladium-catalyzed reactions have also emerged as powerful tools for constructing γ-lactone rings with high efficiency and excellent functional group tolerance. organic-chemistry.orgrsc.org For instance, a palladium-catalyzed tandem β-C(sp³)–H olefination/lactonization strategy enables the one-step synthesis of γ-alkylidene lactones from readily available carboxylic acids and styrenes, representing a highly atom- and step-economic approach. rsc.org

Renewable Feedstocks: A significant long-term goal is the synthesis of this compound from renewable biomass. γ-Valerolactone (GVL), a structurally related compound, is already recognized as a key platform molecule derivable from lignocellulosic biomass. researchgate.netresearchgate.net Research into converting biomass-derived levulinic acid or other platform molecules into chiral lactones like the target compound could revolutionize its production, making it a truly "green" chemical. researchgate.netwikipedia.org

Flow Chemistry: The application of continuous flow technology can enhance the safety, scalability, and efficiency of synthetic processes. A photoredox-mediated approach for synthesizing γ-lactones has been shown to be scalable in both batch and flow, highlighting the synthetic robustness and versatility of such methods. rsc.org

Exploration of Novel Reactivity and Unprecedented Derivatization Opportunities

Beyond improving its synthesis, future research will delve into the untapped reactive potential of this compound. The molecule's lactone ring, chiral center, and ethyl substituent offer multiple sites for chemical modification, opening doors to a vast chemical space of novel derivatives.

Emerging opportunities include:

Functionalization of the Lactone Core: The γ-lactone scaffold is a versatile synthon. nih.gov For example, 5-substituted-furan-2(3H)-ones, which are isomers of the title compound, can be deprotonated to form dienolates that participate in various transformations, including higher-order cycloaddition reactions to create complex polycyclic products. nih.govacs.org Exploring similar vinylogous reactivity or novel ring-opening and ring-modification reactions for this compound could yield unprecedented molecular architectures.

Derivatization for New Functions: Chemical derivatization can be used to introduce new functional groups, thereby altering the molecule's properties for specific applications. chromatographyonline.com This could involve adding chromophores or fluorophores for use as molecular probes or adding reactive handles for post-functionalization. rsc.orgchromatographyonline.comnih.gov For instance, the synthesis of alkyne-substituted furanone analogues has been shown to produce novel compounds with interesting biological activities. sci-hub.st Applying such strategies to this compound could lead to derivatives with unique optical, electronic, or biological properties.

Stereoselective Transformations: The existing stereocenter can be used to direct further stereoselective reactions, allowing for the synthesis of highly complex diastereomerically pure molecules. The derivatization of γ-alkylidene lactones has been shown to provide access to various synthetically useful motifs, highlighting the potential for generating diverse compound libraries from a single chiral precursor. rsc.org

Integration of Machine Learning and Artificial Intelligence in Synthetic Design

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed. For a chiral molecule like this compound, these computational tools offer powerful new approaches to optimization and discovery.

AI-Powered Retrosynthesis: Retrosynthesis, the process of deconstructing a target molecule to identify viable starting materials, is being transformed by AI. iptonline.com AI platforms can generate multiple, diverse synthetic routes, including speculative but potentially more efficient pathways that a human chemist might overlook. iptonline.comchemical.ai These tools can analyze vast reaction databases to propose routes that are optimized for cost, yield, or environmental impact. iptonline.com For this compound, this means identifying more efficient disconnections and novel starting materials.

Predictive Catalysis: Machine learning (ML) models are increasingly used to predict the outcomes of chemical reactions, particularly in the challenging field of asymmetric catalysis. pnas.orgnih.gov By training on large datasets of catalyst-substrate combinations, ML algorithms can predict the enantioselectivity of a reaction with impressive accuracy. nih.gov This approach can accelerate the discovery of new, highly effective catalysts for the stereoselective synthesis of the (R)-enantiomer of 4-ethyldihydrofuran-2(3H)-one, reducing the time and resources spent on empirical screening. pnas.org

Generative Models for New Materials: AI is not just for optimizing existing processes but also for discovering new molecules. Generative models, often coupled with graph neural networks, can design novel materials with desired properties. acs.orgarxiv.org This could be applied to design derivatives of this compound with specific functionalities or to explore the vast chemical space around its core structure for new applications. acs.org

Advanced Applications of this compound in the Synthesis of Highly Complex Molecules

The inherent chirality and functionality of this compound make it a valuable chiral building block for the synthesis of complex, high-value molecules, particularly natural products and pharmaceuticals.

Natural Product Synthesis: The γ-butyrolactone motif is a common feature in a wide array of natural products with diverse biological activities. nih.govmdpi.com For example, photoredox catalysis has been used to synthesize γ-lactones as key steps in the total synthesis of the natural products (±)-boivinianin A and eupomatilone-6. rsc.org this compound can serve as a starting point or key intermediate for the enantioselective synthesis of such complex targets.

Pharmaceutical Intermediates: A close analogue, (R)-4-propyldihydrofuran-2(3H)-one, is a critical intermediate in the diastereoselective synthesis of Brivaracetam, an antiepileptic drug. smolecule.comgoogle.com This highlights the significant role of such chiral lactones in medicinal chemistry. Future research could position this compound as a key precursor for new drug candidates, leveraging its specific stereochemistry to achieve desired pharmacological profiles.

Scaffold for Compound Libraries: The lactone can serve as a scaffold for creating libraries of structurally diverse compounds for high-throughput screening. Its potential for derivatization allows for the systematic modification of its structure to explore structure-activity relationships, aiding in the discovery of new bioactive molecules. rsc.org

The challenge lies in developing efficient and stereocontrolled methods to incorporate this building block into larger, more complex molecular frameworks.

Unexplored Biological Roles and Interactions Beyond Current Knowledge (Non-clinical Applications)

Beyond its role as a synthetic intermediate, the γ-butyrolactone scaffold is known to participate in various biological processes, suggesting that this compound and its derivatives may have unexplored non-clinical applications.

Modulation of Bacterial Communication: Many bacteria use small molecules, including γ-butyrolactones, for cell-to-cell communication in a process known as quorum sensing (QS). acs.orgnih.gov These signaling molecules regulate virulence, biofilm formation, and antibiotic production. sci-hub.st Brominated furanones, which are structurally related to lactones, have been identified as inhibitors of QS. sci-hub.st Investigating this compound and its derivatives as potential modulators of bacterial QS could open new avenues for controlling bacterial behavior without exerting selective pressure for resistance. nih.gov

Flavor and Fragrance Industry: Simple lactones are prevalent in nature and contribute significantly to the aroma and flavor of fruits and foods. researchgate.net γ-Valerolactone, for example, is used in the perfume and flavor industries due to its herbal odor. wikipedia.org The specific stereochemistry and ethyl substitution of this compound could impart unique organoleptic properties, making it a candidate for investigation as a novel flavor or fragrance ingredient.

Probes for Chemical Biology: Activity-based protein profiling (ABPP) has utilized γ-lactone derivatives to identify and characterize novel bacterial enzyme targets. nih.gov This suggests that functionalized versions of this compound could be developed as chemical probes to explore biological systems, identify new protein-ligand interactions, and elucidate metabolic pathways, particularly in microorganisms. nih.gov

Exploring these non-clinical roles represents a significant opportunity to expand the utility of this compound beyond the confines of traditional synthetic chemistry.

Q & A

Q. What are the standard synthetic routes for (R)-4-Ethyldihydrofuran-2(3H)-one, and how can reaction conditions be optimized for yield and enantiomeric excess?

- Methodological Answer : The synthesis of this compound derivatives typically involves cyclization or functionalization of pre-existing lactone frameworks. For example, hypervalent iodine reagents have been employed to synthesize structurally related azidolactones via oxidative cyclization of alkenoic acids, followed by purification via column chromatography . Optimization of enantiomeric excess (ee) can be achieved using chiral catalysts or auxiliaries during key steps, such as asymmetric hydrogenation or enzymatic resolution. Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) should be systematically varied to maximize yield and ee.

Q. How can researchers ensure the enantiomeric purity of this compound during synthesis and purification?

- Methodological Answer : Chiral HPLC or GC with chiral stationary phases (e.g., cyclodextrin-based columns) is critical for assessing enantiomeric purity. For example, D-pantolactone, a structurally similar compound, is analyzed using chiral chromatography to confirm its (R)-configuration . Additionally, polarimetry or circular dichroism (CD) spectroscopy can corroborate optical activity. During purification, recrystallization with chiral resolving agents or kinetic resolution via enzymatic methods (e.g., lipases) may enhance ee.

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming regiochemistry and stereochemistry. For example, vicinal coupling constants in dihydrofuranones help assign substituent positions .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, while fragmentation patterns aid in structural elucidation .

- Purity Assessment : HPLC with UV/RI detectors or GC-FID quantifies impurities. Melting point analysis and Karl Fischer titration can assess crystallinity and moisture content, respectively .

Advanced Research Questions

Q. How can X-ray crystallography data resolve ambiguities in the stereochemical configuration of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous stereochemical assignments. For instance, the (4R)-configuration of a dihydrobenzofuranone derivative was confirmed via crystallographic data (R factor = 0.037) . Key steps include:

- Growing high-quality crystals using vapor diffusion or slow evaporation.

- Collecting data at low temperatures (e.g., 150 K) to minimize thermal motion.

- Refining structures using software like SHELXL and validating against Cambridge Structural Database (CSD) entries .

Q. What strategies address discrepancies between computational predictions and experimental spectral data for dihydrofuran-2(3H)-one derivatives?

- Methodological Answer :

- Conformational Analysis : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with NMR-derived coupling constants to identify dominant conformers .

- Spectral Simulation : Tools like ACD/Labs or MestReNova simulate NMR spectra from computed chemical shifts, highlighting mismatches for iterative refinement .

- Error Analysis : Assess solvent effects, proton exchange, or dynamic processes (e.g., ring puckering) that may cause deviations .

Q. How can divergent synthesis approaches generate structurally diverse analogs of dihydrofuran-2(3H)-ones?

- Methodological Answer :

- Substrate Scope Expansion : Vary substituents on precursor alkenoic acids (e.g., aryl, halogen, or methoxy groups) to synthesize analogs like 5-(azidomethyl)-5-aryldihydrofuranones .

- Post-Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) or cross-coupling reactions (e.g., Suzuki-Miyaura) modify core structures .

- Enzymatic Diversification : Biocatalysts (e.g., cytochrome P450s) introduce hydroxylation or epoxidation at specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.